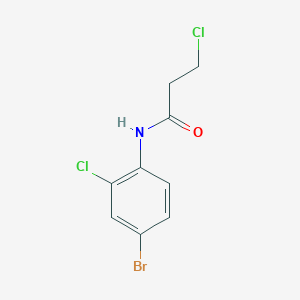

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

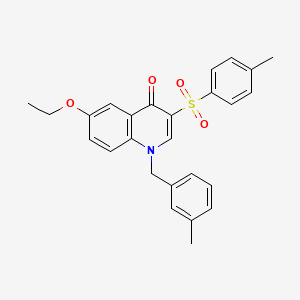

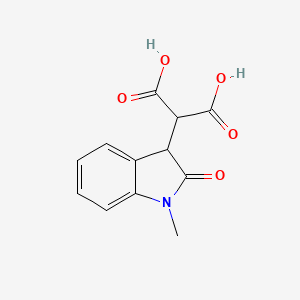

“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the oxadiazole ring often contributes to the bioactivity of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, ketamine, a related compound, undergoes several reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, and imination .Aplicaciones Científicas De Investigación

Pesticide Development

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide and its derivatives have been explored for their potential in pesticide development. For example, the interaction between certain herbicides in the soil can lead to the formation of unexpected residues, indicating the complex chemical behaviors of such compounds that could be harnessed for targeted pest control measures (Bartha, 1969).

Anticancer Research

In the realm of anticancer research, chemical genetics approaches have utilized related compounds for the discovery of apoptosis inducers, highlighting their potential as anticancer agents. The identification of molecular targets for these compounds aids in understanding their mechanism of action and the development of targeted therapies (Cai, Drewe, & Kasibhatla, 2006).

Herbicidal Activity

Research into the herbicidal activity of chlorophenyl-oxadiazole derivatives has demonstrated that these compounds can selectively inhibit the growth of certain weeds, suggesting their application in agriculture for weed management. The introduction of chiral active units has been shown to improve herbicidal activity, providing a novel class of compounds for further optimization (Duan, Zhao, & Zhang, 2010).

Antimicrobial and Antifungal Agents

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species, indicating their potential as pharmaceutical agents in combating infections (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anti-inflammatory and Antithrombotic Studies

Further exploration into the pharmacological properties of oxadiazole derivatives has revealed their potential in anti-inflammatory and antithrombotic applications. In-vitro and in-vivo studies have identified compounds with potent anti-inflammatory effects and the ability to enhance clotting time, suggesting their utility in developing treatments for cardiovascular diseases (Basra et al., 2019).

Safety and Hazards

Direcciones Futuras

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. Indole derivatives, which are structurally similar to “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds have been shown to inhibit photosynthesis, suggesting a potential mode of action through the disruption of energy production .

Biochemical Pathways

Related compounds have been shown to have diverse biological activities, affecting various pathways . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have demonstrated a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISRDAOKSVJOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)